molecular formula C20H28N6O4 B12789066 6U5Kwa8tpl CAS No. 69049-37-2

6U5Kwa8tpl

Cat. No.: B12789066
CAS No.: 69049-37-2
M. Wt: 416.5 g/mol
InChI Key: PQWCIBGVZZNCPB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring is typically synthesized through a cycloaddition reaction involving an azide and a nitrile compound under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be formed via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

    Coupling Reactions: The final steps involve coupling the tetrazole and piperidine rings with the anilino group through amide bond formation.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include potassium permanganate , chromium trioxide , hydrogen gas , and palladium catalysts . Major products formed include carboxylic acids , alcohols , and substituted tetrazoles .

Scientific Research Applications

Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzyme active sites , inhibiting their activity. The piperidine ring can interact with receptors in the body, modulating their function. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate can be compared with other compounds containing tetrazole and piperidine rings:

    Losartan: An angiotensin II receptor antagonist used to treat high blood pressure.

    Valsartan: Another angiotensin II receptor antagonist with similar uses.

    Piperidine derivatives: Various piperidine derivatives are used in pharmaceuticals for their biological activities.

The uniqueness of Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .

Properties

CAS No.

69049-37-2

Molecular Formula

C20H28N6O4

Molecular Weight

416.5 g/mol

IUPAC Name

methyl 1-[2-(4-methyl-5-oxotetrazol-1-yl)ethyl]-4-(N-propanoylanilino)piperidine-4-carboxylate

InChI

InChI=1S/C20H28N6O4/c1-4-17(27)26(16-8-6-5-7-9-16)20(18(28)30-3)10-12-24(13-11-20)14-15-25-19(29)23(2)21-22-25/h5-9H,4,10-15H2,1-3H3

InChI Key

PQWCIBGVZZNCPB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)C)C(=O)OC

Origin of Product

United States

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